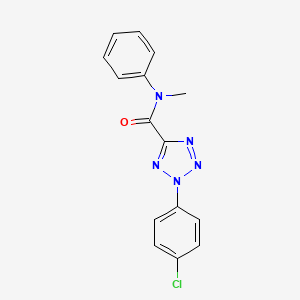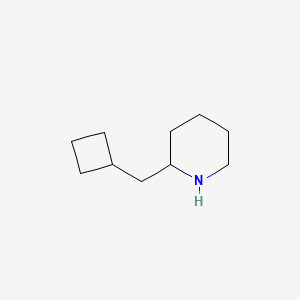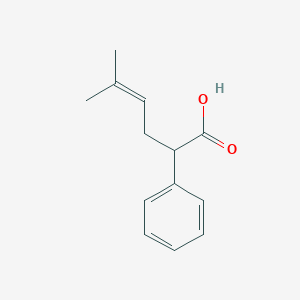![molecular formula C12H14O2 B2460092 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone CAS No. 30625-68-4](/img/structure/B2460092.png)
1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropyl ring substituted with a 4-methoxyphenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using a reagent like diazomethane or a similar carbene source. The reaction conditions typically include the use of a catalyst, such as a transition metal complex, under controlled temperature and pressure to ensure the formation of the desired cyclopropyl ring.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-[(1R,2R)-2-(4-Methoxyphenyl)cyclopropyl]ethanone can be compared with other similar compounds, such as:
1-[(1R,2R)-2-(4-Hydroxyphenyl)cyclopropyl]ethanone: This compound has a hydroxy group instead of a methoxy group, which can lead to different reactivity and biological activity.
1-[(1R,2R)-2-(4-Methylphenyl)cyclopropyl]ethanone: The presence of a methyl group instead of a methoxy group can affect the compound’s physical and chemical properties.
1-[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]ethanone: The chloro group can introduce different electronic effects, influencing the compound’s reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
30625-68-4 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)11-7-12(11)9-3-5-10(14-2)6-4-9/h3-6,11-12H,7H2,1-2H3/t11-,12+/m0/s1 |
InChI-Schlüssel |
CIFHCHHNJJMKPJ-NWDGAFQWSA-N |
SMILES |
CC(=O)C1CC1C2=CC=C(C=C2)OC |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=O)C1CC1C2=CC=C(C=C2)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2460011.png)
![2-(4-chlorophenyl)-N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B2460012.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2460016.png)




![1,3-bis[2-(methylsulfanyl)ethyl]urea](/img/structure/B2460025.png)


![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bH)-one](/img/structure/B2460030.png)
